2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(4-Methoxyphenyl)-2-methyl-1,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
4-Methoxyphenyl-2-methyl-1,3-dioxane: Positional isomer with the methoxy group at a different position.
Uniqueness
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
59356-53-5 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-12(14-8-3-9-15-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
ICFOBGWTCNBOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.